3-(1H-1,2,4-triazol-3-il)morfolina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

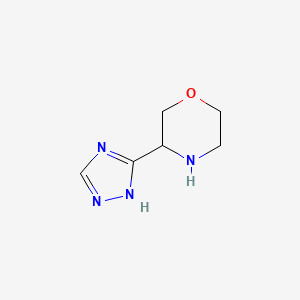

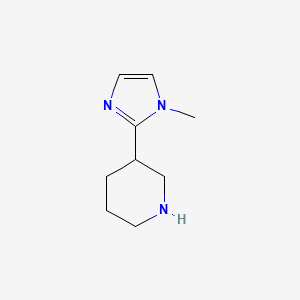

3-(1H-1,2,4-triazol-3-yl)morpholine is a useful research compound. Its molecular formula is C6H10N4O and its molecular weight is 154.173. The purity is usually 95%.

BenchChem offers high-quality 3-(1H-1,2,4-triazol-3-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-1,2,4-triazol-3-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Notablemente, los compuestos 7d, 7e, 10a y 10d demostraron una actividad citotóxica prometedora (inferior a 12 μM) contra la línea celular Hela. Es importante destacar que estos compuestos exhibieron selectividad contra las células cancerosas, mientras que preservaron las células normales .

- Se ha investigado la actividad antimicrobiana del compuesto. Por ejemplo, las bases de Mannich de 3-(1H-1,2,4-triazol-3-il)morfolina mostraron buenos efectos antimicrobianos contra varios microorganismos, incluidos aquellos que contienen un grupo morfolina adicional junto a los anillos de 1,2,4-triazol y 1,3,4-oxadiazol .

- Los investigadores han optimizado la síntesis de derivados específicos, como el compuesto 5a, mediante métodos asistidos por microondas. Esta optimización contribuye a la producción eficiente y las aplicaciones potenciales .

- El compuesto se ha incorporado a derivados de 1,2,3-triazol 1,4-disustituidos. Estos derivados fueron sintetizados y evaluados por su actividad antibacteriana .

- Se han realizado estudios de acoplamiento molecular para comprender los modos de unión de estos derivados. Por ejemplo, se exploraron en el bolsillo de unión de la enzima aromatasa como posible diana .

- Los compuestos heterocíclicos que contienen átomos de nitrógeno, especialmente aquellos con tres átomos de nitrógeno (como el anillo de 1,2,4-triazol), son esenciales en la química medicinal. Estos andamios pueden formar puentes de hidrógeno con varios objetivos, mejorando la farmacocinética y las propiedades farmacológicas .

Actividad Anticancerígena

Propiedades Antimicrobianas

Optimización de la Síntesis

Derivados de 1,2,3-Triazol 1,4-Disustituidos

Estudios de Mecanismo

Andamios Farmacológicos

En resumen, la this compound es prometedora como agente anticancerígeno y antimicrobiano, y sus derivados se han estudiado ampliamente por sus actividades biológicas. La investigación adicional puede revelar aplicaciones y mecanismos de acción adicionales. 🌟

Mecanismo De Acción

Target of Action

Compounds with a 1,2,4-triazole moiety have been reported to possess a wide spectrum of pharmacological activities . They have been reported to be potent inhibitors of kinases , lysine-specific demethylase 1 , and acidic mammalian chitinase .

Mode of Action

It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function.

Biochemical Pathways

Given the reported inhibitory effects on kinases , it can be inferred that this compound may affect signaling pathways regulated by these enzymes. Kinases play a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis, so their inhibition can have significant downstream effects.

Pharmacokinetics

Compounds with a 1,2,4-triazole moiety are known to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

Compounds with a 1,2,4-triazole moiety have been reported to possess antiviral , antibacterial , antifungal , anticancer , and anticonvulsant properties. Therefore, it can be inferred that 3-(1H-1,2,4-triazol-3-yl)morpholine may have similar effects.

Direcciones Futuras

The future research directions for “3-(4H-1,2,4-triazol-3-yl)morpholine” and similar compounds could involve further exploration of their pharmacological activities and potential applications in medicine . Additionally, more research could be done to optimize their synthesis and improve their properties .

Análisis Bioquímico

Biochemical Properties

3-(1H-1,2,4-triazol-3-yl)morpholine has been reported to interact with various enzymes and proteins. For instance, in the context of aromatase inhibitors, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 . This interaction plays a crucial role in the biochemical reactions involving this compound.

Cellular Effects

The effects of 3-(1H-1,2,4-triazol-3-yl)morpholine on cells are diverse. For example, certain 1,2,4-triazole derivatives have shown potent inhibitory activity against HepG2 cancer cell line . Moreover, triazole compounds have been reported to exhibit antioxidant and antimicrobial activities .

Molecular Mechanism

At the molecular level, 3-(1H-1,2,4-triazol-3-yl)morpholine exerts its effects through various mechanisms. As mentioned earlier, it can bind to the iron in the heme moiety of CYP-450 . This binding interaction can lead to enzyme inhibition or activation, thereby influencing gene expression.

Temporal Effects in Laboratory Settings

It is known that 1,2,3-triazole, a related compound, has strong stability for thermal and acid conditions .

Propiedades

IUPAC Name |

3-(1H-1,2,4-triazol-5-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-2-11-3-5(7-1)6-8-4-9-10-6/h4-5,7H,1-3H2,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITAOAMPNWOWCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid;hydrochloride](/img/structure/B2493759.png)

![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2493761.png)

![3-[(furan-2-yl)methyl]-1-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2493762.png)

![4-[(Z)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl methanesulfonate](/img/structure/B2493763.png)

![2-(4-Chlorophenyl)-3-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2493764.png)

![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2493766.png)

![1-[(2,5-dimethylphenyl)methyl]-N-ethyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide](/img/structure/B2493768.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B2493771.png)

![1-(4-{4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}phenyl)ethan-1-one](/img/structure/B2493773.png)

![8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493779.png)